Silver;xenon
Description
Contextualization within Modern Noble Gas Chemistry
The field of noble gas chemistry was revolutionized in 1962 with the synthesis of the first noble gas compound, xenon hexafluoroplatinate. wikipedia.orgnumberanalytics.com This discovery shattered the long-held belief that noble gases were entirely inert. numberanalytics.com Since then, a plethora of xenon compounds, primarily with highly electronegative elements like fluorine and oxygen, have been synthesized and characterized. wikipedia.orgslideshare.netshef.ac.uk
The exploration of noble gas chemistry has extended to include interactions with transition metals. wikipedia.orglibretexts.org In this context, silver-xenon interactions represent a fascinating case study. Unlike the more robust bonds xenon forms with fluorine, its interaction with silver is more subtle, often observed at low temperatures in noble gas matrices, in supersonic noble gas jets, or on the surface of silver-based materials. wikipedia.orglibretexts.org These interactions are of significant interest for applications such as the separation and capture of xenon, particularly in the context of nuclear activity monitoring where silver-exchanged zeolites are employed. researchgate.netingentaconnect.comnih.gov The study of silver-xenon species contributes to a deeper understanding of the range and nature of chemical bonding, pushing the boundaries of what is considered a "chemical compound."
Historical Development of Theories on Silver-Xenon Chemical Bonding
The theoretical understanding of the chemical bond between silver and xenon has evolved over time. Initially, interactions between noble gases and metals were considered to be purely weak van der Waals forces. However, experimental and computational studies have revealed a more complex and stronger interaction than previously thought.
Early considerations of the interaction in systems like silver-exchanged zeolites used for xenon adsorption pointed towards a dπ–dπ back-donation from Ag+ to Xe. researchgate.net However, more recent and systematic theoretical studies, employing density functional theory (DFT), have challenged this notion. These studies suggest that the dominant contribution to the binding is σ donation, which involves the transfer of charge from the 5p orbital of xenon to the 5s orbital of the silver cation (Ag+). researchgate.netacs.org A clear correlation has been established between the binding energy and the degree of this σ donation. researchgate.netacs.org
Further theoretical investigations into the nature of the Ag–Xe bond using Quantum Theory of Atoms in Molecules (QTAIM) analysis describe the interaction as being partially electrostatic and partially covalent. acs.org The inclusion of spin-orbit coupling and van der Waals effects in calculations has been shown to be crucial for accurately modeling the bond length and energy. acs.orgnih.gov Spectroscopic studies on molecules like XeAgF and XeAgCl have provided experimental evidence for significant charge rearrangement upon bond formation, further supporting the idea of a weak chemical bond rather than a simple physical interaction. rsc.org
Research Trajectories and Academic Significance of Silver-Xenon Species
Current research on silver-xenon interactions is largely directed towards two main areas: the fundamental nature of the chemical bond and the practical applications in materials science.
Fundamental Research: Spectroscopic techniques, such as rotational spectroscopy, have been instrumental in characterizing silver-xenon complexes like XeAgF and XeAgCl. rsc.org These studies provide precise data on bond lengths and the electronic environment of the nuclei, offering insights into the degree of charge transfer and covalency. rsc.org Theoretical chemistry continues to play a vital role in elucidating the bonding mechanism, with ongoing debates and refinements of computational models. researchgate.netacs.org
Materials Science and Applications: A significant portion of research focuses on the adsorption of xenon on silver-containing materials, particularly silver-exchanged zeolites and silver nanoparticles. researchgate.netingentaconnect.comnih.govacs.orgacs.org These materials are investigated for their potential in capturing xenon, which is relevant for monitoring nuclear activities and for the separation of noble gases. researchgate.netingentaconnect.comnih.gov Understanding the interaction between xenon and silver at the atomic level is crucial for designing more efficient and selective adsorbent materials. acs.org The finding that xenon binds more strongly to silver cluster cations than to neutral clusters has important implications for the development of these technologies. researchgate.netacs.org
The academic significance of studying silver-xenon species lies in its contribution to several key areas of chemistry:
Expanding the concept of chemical bonding: It challenges the traditional definitions of chemical bonds by providing a well-characterized example of a weak, yet significant, interaction between a noble gas and a transition metal.
Probing catalytic and surface phenomena: The interaction serves as a model system for understanding adsorption processes on metal surfaces and in porous materials.
Developing advanced materials: Research into silver-xenon interactions directly informs the design of materials for gas separation and sensing.
Detailed Research Findings
Theoretical and Spectroscopic Data on Silver-Xenon Interactions
The following tables summarize key data from theoretical and experimental studies on silver-xenon interactions.
Table 1: Theoretical Binding Energies and Bond Lengths for Silver-Xenon Species
| System | Method | Binding Energy (kJ/mol) | Ag-Xe Bond Length (Å) | Reference |
|---|---|---|---|---|
| Ag⁺-Xe (gas phase) | DFT (B3LYP) | 73.9 | - | researchgate.netacs.org |
| Ag⁺-Xe (on chabazite) | DFT (B3LYP) | 14.5 | - | researchgate.netacs.org |
| Ag₂-Xe | DFT (GGA) | -0.67 | 3.05 | acs.org |
| Ag₂-Xe (with SOC and VdW) | DFT (GGA) | -0.82 | 3.15 | acs.org |
| Ag₁₃-Xe | DFT (GGA with VdW) | -21.00 | 3.2 | acs.orgnih.gov |
| Ag₇₉-Xe | DFT (GGA with VdW) | -23.07 | 3.3 | acs.org |
Table 2: Spectroscopic Data for Silver-Xenon Containing Complexes
| Complex | Spectroscopic Method | Key Finding | Reference |
|---|---|---|---|
| XeAgF | Rotational Spectroscopy | Unusually strongly bound compared to conventional van der Waals complexes; significant charge rearrangement at the xenon nucleus. | rsc.org |
| XeAgCl | Rotational Spectroscopy | Xe-Ag distance is small compared to the sum of the Xe van der Waals radius and the Ag⁺ ionic radius, indicating a degree of chemical bonding. | rsc.org |
| Xe on Ag substrate | X-ray Photoelectron Spectroscopy | Binding energy of Xe 4d₅/₂ core-level is 4786.59 eV, showing a shift compared to the gas phase. | aps.org |
| Ag₂-Xe | Electronic Spectroscopy | Characterization of the electronic transitions of the silver dimer perturbed by the xenon atom. | acs.org |
Properties
CAS No. |
171569-54-3 |
|---|---|
Molecular Formula |
AgXe |
Molecular Weight |
239.16 g/mol |
IUPAC Name |
silver;xenon |
InChI |
InChI=1S/Ag.Xe |
InChI Key |
LLUHQJSCQAYKBW-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Xe] |
Origin of Product |
United States |
Theoretical and Computational Methodologies for Silver Xenon Systems
Quantum Chemical Approaches to Noble Gas-Metal Bonding Elucidation
Quantum chemistry offers a powerful lens through which to examine the subtle forces at play in noble gas-metal interactions. The bonding is generally understood to be a delicate interplay of electrostatic and partial covalent contributions. mdpi.comacs.org The nature of these interactions can vary depending on the specific system, such as the size of the silver cluster and the presence of other atoms. mdpi.comnih.gov Theoretical investigations have been crucial in moving beyond the initial description of these as purely van der Waals interactions, revealing a more complex bonding scenario influenced by factors like charge transfer and polarization effects. mdpi.com
Density Functional Theory (DFT) has become a central tool for investigating the interactions between xenon and silver. nih.gov It provides a balance between computational cost and accuracy, allowing for the study of relatively large systems, such as silver clusters and surfaces. nih.govresearchgate.net DFT calculations have been instrumental in determining equilibrium geometries, adsorption energies, and the electronic structure of silver-xenon complexes. nih.govnih.gov
The B3LYP hybrid functional is a specific application of DFT that has been effectively used to model the interaction between xenon and silver clusters. researchgate.netacs.org Systematic studies employing the B3LYP level of theory with a cluster model have revealed that the dominant binding force is σ donation, which involves charge transfer from the 5p orbital of xenon to the 5s orbital of silver. researchgate.netacs.org This contradicts earlier suggestions of dπ−dπ back-donation. researchgate.netacs.org
Research has shown a strong correlation between the binding energy and the degree of this σ donation. researchgate.netacs.org Notably, xenon binds more strongly to cationic silver clusters than to neutral ones. researchgate.netacs.org The binding strength tends to decrease as the size of the silver cluster increases. researchgate.netacs.org For instance, the Ag+ cation exhibits the strongest binding site for xenon in the gas phase with a significant binding energy. researchgate.netacs.org These computational findings also help to explain experimental observations, such as the negative chemical shifts seen in ¹²⁹Xe NMR spectra. researchgate.netacs.org
Table 1: B3LYP Calculated Binding Energies of Xenon to Silver Cations in the Gas Phase
| Silver Species | Binding Energy (kJ/mol) |
| Ag⁺ | 73.9 acs.org |
| Ag⁺ (on chabazite (B1143428) surface) | 14.5 acs.org |
This table presents theoretical binding energies calculated at the B3LYP level of theory, highlighting the strong interaction with the silver cation.
For studying extended systems like larger silver aggregates and surfaces, plane-wave pseudopotential DFT calculations, particularly those using the Projector Augmented-Wave (PAW) method, are highly effective. nih.govresearchgate.netrsc.org This approach is well-suited for periodic systems and has been used to investigate the nature of the bond between xenon and a range of neutral silver aggregates, from a single atom up to nanoparticles. researchgate.netrsc.org
These calculations have underscored the importance of including spin-orbit coupling (SOC) and van der Waals (vdW) dispersion effects to accurately model the Ag-Xe interaction. nih.govacs.org Studies using the PAW formalism have shown that the M–Xe bonds (where M is a noble metal like silver) are a combination of partly covalent and partly electrostatic interactions, with the contribution of each depending on the cluster size. nih.gov The inclusion of vdW corrections is critical for obtaining accurate adsorption energies and bond lengths, which are key parameters in understanding these systems. nih.govacs.org Research has also indicated that heavier noble gases like xenon are preferentially adsorbed on on-top sites of silver aggregates rather than hollow sites, which further points to a chemical contribution to the bond. researchgate.netrsc.org
Table 2: DFT-PAW Calculated Adsorption Properties of Xenon on Silver Clusters
| Silver Cluster | Adsorption Energy (kJ/mol) | Ag-Xe Bond Length (Å) |
| Ag₂ | -0.82 | 3.15 |
| Ag₁₃ | -21.00 | 3.2 |
| Ag₇₉ | -23.07 | 3.3 |
This table, based on DFT-PAW calculations including spin-orbit coupling and van der Waals corrections, shows how adsorption energy and bond length evolve with silver cluster size. nih.gov
Ab initio calculations, which are based on first principles without empirical parameters, have been employed to predict the structures of silver-xenon halide complexes. tandfonline.comcolab.wskisti.re.kr These methods, in conjunction with experimental techniques like rotational spectroscopy, provide detailed information about the geometry and bonding in molecules such as XeAgF and XeAgCl. tandfonline.comcolab.ws Theoretical predictions have indicated that in related compounds like FNgM₃₋ₖHₖ (where Ng=Xe, M=Ag), the Ng–M bond possesses partial covalent character, while the interaction between the halogen and the noble gas is primarily ionic. tandfonline.com These computational studies are vital for understanding how the presence of a halogen atom influences the interaction between xenon and silver.
Coupled-cluster (CC) methods, particularly with the inclusion of single, double, and perturbative triple excitations (CCSD(T)), represent a high level of theory for accurately predicting the stability of weakly bound complexes. nih.govaip.org These methods have been applied to investigate the interaction between xenon and coinage metal cations, including Ag⁺ and Ag²⁺. nih.govaip.org
Quantum chemical calculations at the CCSD(T) level have been performed for series like MXeₙ²⁺ (M = Cu, Ag, Au). nih.govaip.org These studies explore the structures, stabilities, and the nature of the interactions. The results indicate that a covalent contribution exists in the intermediate interaction between xenon and the M²⁺ cation. nih.gov Topological analyses of the electron density and related functions are used to probe the specifics of this covalent character. nih.gov
The accurate description of long-range van der Waals interactions is paramount for modeling silver-xenon systems, where these forces play a significant role. nih.govacs.org Standard DFT functionals often fail to capture these dispersion forces correctly. tcpunilu.comresearchgate.net Consequently, vdW-corrected DFT methods have been developed and applied. nih.govacs.org
Methods such as DFT-D3, which add a semi-classical pairwise dispersion correction, have been shown to be crucial for achieving accurate results. nih.govacs.org The inclusion of these corrections significantly impacts the calculated adsorption energies and equilibrium distances, bringing them into better agreement with experimental data. nih.govacs.org Studies on the adsorption of xenon on noble metal surfaces, including Ag(111), have demonstrated that an accurate description requires a proper treatment of many-body contributions and screening effects, which are addressed by advanced vdW-corrected schemes. researchgate.net The importance of these corrections is a recurring theme in the computational study of silver-xenon interactions, highlighting that a simple electrostatic or covalent picture is insufficient without accounting for the pervasive influence of dispersion forces. mdpi.comnih.gov
B3LYP Level Investigations on Silver-Xenon Cluster Models
Coupled-Cluster Methodologies in Predicting Noble Gas-Silver Ion Stability
Molecular Dynamics Simulations of Xenon Adsorption on Silver Surfaces
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of silver-xenon systems, MD, particularly quantum molecular dynamics (QMD), offers insights into the adsorption process on silver surfaces and within silver-containing materials.
Research employing density functional theory (DFT) has investigated the adsorption mechanism of xenon on various noble metal clusters, including silver. nih.gov These simulations are crucial for understanding the fundamental nature of the silver-xenon bond. Calculations reveal that for a simple silver dimer (Ag₂), the equilibrium distance for an adsorbed xenon atom is approximately 3.15 Å, with an adsorption energy of -0.82 kJ·mol⁻¹. nih.gov These studies highlight the necessity of incorporating both spin-orbit coupling (SOC) and van der Waals (VdW) dispersion effects to accurately model the system, as neglecting them can lead to inaccuracies. nih.gov The M–Xe bonds are characterized as being partly covalent and partly electrostatic, with the contribution of each depending on the size and nature of the silver cluster. nih.gov
Furthermore, molecular simulations have been instrumental in unraveling the mechanisms of enhanced xenon adsorption observed in silver-loaded zeolites, such as Ag-doped ZSM-5. acs.orgosti.gov These simulations demonstrate that silver nanoparticles, which form on the external surface of the zeolite crystals, are primarily responsible for the increased physisorption of xenon, especially at very low pressures. acs.orgosti.govresearchgate.net The size of these metallic nanoparticles is a critical factor for xenon capture, with studies indicating an optimal mean particle size centered around 1 nm. nih.gov
Table 1: Calculated Adsorption Parameters for Xenon on a Silver Dimer (Ag₂)
| Computational Method | Ag-Xe Equilibrium Distance (Å) | Adsorption Energy (ΔE_ad) (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| GGA | 3.05 | -0.67 | nih.gov |
| GGA + SOC + VdW | 3.15 | -0.82 | nih.gov |
| DFT CAM-B3LYP | 3.13 | -0.45 | nih.gov |
Grand Canonical Monte Carlo (GCMC) Simulations for Xenon Adsorption Mechanisms in Silver-Modified Materials
Grand Canonical Monte Carlo (GCMC) is a simulation technique particularly suited for studying the adsorption of gases in porous materials. chemrxiv.org By simulating the material in contact with a reservoir of gas particles at a fixed chemical potential, temperature, and volume, GCMC can accurately predict adsorption isotherms and selectivities. chemrxiv.orgmdpi.com
GCMC simulations have been pivotal in understanding and optimizing xenon capture in silver-modified materials. In combination with experimental modeling, GCMC studies have confirmed that xenon preferentially adsorbs onto the surface of silver nanoparticles within materials like silver-loaded ZSM-5 zeolite. researchgate.net This approach is a cornerstone for high-throughput computational screening of materials for specific gas separation applications. chemrxiv.orgrsc.org For instance, GCMC has been used to screen a wide variety of metal-organic frameworks (MOFs) to identify promising candidates for xenon/krypton separation. inl.gov These simulations indicate that materials with small pores and strong adsorption sites are ideal for selectively adsorbing xenon. inl.gov
The power of GCMC lies in its ability to predict performance before synthesis and experimentation. rsc.org For example, simulations of xenon adsorption on a 2-nm silver nanoparticle show significantly higher capacity compared to a silver chloride nanoparticle of the same size, explaining potential deactivation mechanisms in real-world applications. researchgate.net Researchers often use a combined GCMC and MD approach to gain a comprehensive understanding, using GCMC to predict adsorption capacities and MD to study the diffusion dynamics. chemrxiv.orgrsc.org
Table 2: Xenon Capacity for CHA-based Sorbents at 298 K
| Sorbent | Xenon Capacity (mmol/g) | Reference |
|---|---|---|
| Ca-CHA | 1.51 | inl.gov |
| Cs-CHA | 1.15 | inl.gov |
| Rb-CHA | 1.08 | inl.gov |
| K-CHA | 0.98 | inl.gov |
| Li-CHA | 0.82 | inl.gov |
Time-Dependent Density Functional Theory (TDDFT) for Optical Responses of Silver Clusters with Encapsulated Noble Gases
Time-Dependent Density Functional Theory (TDDFT) is a state-of-the-art quantum mechanical method for calculating the excited-state properties of molecules and materials, such as their optical absorption spectra. rsc.orgunits.it It is an extension of DFT that allows for the simulation of electron dynamics under the influence of time-dependent electromagnetic fields, like light. springernature.com
In the study of silver clusters, TDDFT is essential for understanding their unique optical properties, which are often dominated by localized surface plasmon resonances (LSPRs). arxiv.org A significant challenge in applying TDDFT to silver is the accurate description of the filled 4d electron shells, which strongly influence the optical response. arxiv.orgnih.gov Standard approximations within DFT can lead to significant errors. springernature.com To overcome this, a method known as DFT+U, which adds an empirical correction term (U) to the d electrons, has been successfully combined with real-time TDDFT (RT-TDDFT). springernature.comnih.gov
This TDDFT+U approach has been shown to produce optical spectra for silver clusters, ranging in size from just 4 atoms to 923-atom nanoparticles (3 nm diameter), that are in excellent agreement with experimental results. arxiv.orgnih.gov It can accurately reproduce both the discrete, electron-hole type spectra of very small clusters and the broad plasmon resonances of larger nanoparticles. arxiv.orgnih.gov
While direct TDDFT studies on silver clusters with encapsulated xenon are less common, the underlying electronic interactions are actively investigated. DFT calculations on the interaction between xenon and positively charged silver clusters show that the dominant binding contribution comes from sigma (σ) donation, a charge transfer from the 5p orbital of xenon to the 5s orbital of the silver cation (Ag⁺). researchgate.netacs.org This electronic perturbation is precisely what would influence the optical response. Theoretical studies of xenon adsorbed on silver surfaces have also noted differences in the ground state hybridization between xenon and the substrate, which impacts the energy of the final states after electronic excitation. aps.org These foundational studies of the electronic structure are a prerequisite for accurately predicting the optical properties of silver-xenon systems using advanced methods like TDDFT.
Table 3: Comparison of Theoretical and Experimental LSPR Energies for Silver Clusters
| Cluster Size (Number of Atoms) | TDDFT+U Calculated LSPR Energy (eV) | Experimental LSPR Energy (eV) | Reference |
|---|---|---|---|
| 20 | ~4.0 | ~4.0 | nih.gov |
| 55 (Icosahedral) | ~3.6 | ~3.7 | nih.gov |
| 147 (Icosahedral) | ~3.4 | ~3.5 | nih.gov |
| 309 (Icosahedral) | ~3.4 | ~3.4 | nih.gov |
Electronic Structure and Nature of Bonding in Silver Xenon Complexes
Characterization of Charge Transfer Mechanisms in Silver-Xenon Systems
The predominant bonding interaction in silver-xenon complexes is σ donation. researchgate.net This involves the transfer of electron density from the filled 5p orbitals of the xenon atom to the empty or partially filled 5s orbital of the silver atom. researchgate.net Density Functional Theory (DFT) calculations have identified this σ donation as the dominant part of the binding, establishing a clear correlation between the binding energy and the extent of this charge transfer. researchgate.net This electron donation from xenon to the silver atom is a characteristic feature for heavier noble gases interacting with silver, as indicated by a slight positive Bader charge on the xenon atom. rsc.orgresearchgate.net This charge transfer results in a dative bond of intermediate strength. rsc.org
Historically, the interaction in similar systems was sometimes discussed in the context of dπ-dπ back-donation, where the metal's d-electrons are donated back to empty orbitals on the ligand. researchgate.net For instance, the unusual low-frequency chemical shift observed in 129Xe NMR studies of silver-exchanged zeolites was previously attributed to a 4dπ–5dπ electron donation from the Ag⁺ cation to the xenon atom's empty 5d orbitals. researchgate.net
Sigma (σ) Donation from Xenon 5p Orbitals to Silver Orbitals
Investigation of Partial Covalent Character in Noble Gas-Silver Bonds
The bond between silver and xenon is not purely electrostatic or van der Waals in nature; it exhibits significant partial covalent character. acs.orgmdpi.com This covalency arises from the sharing of electrons, facilitated by the overlap of atomic orbitals between the two atoms. The bond length is found to be shorter than the sum of the van der Waals radii of silver and xenon, further supporting the existence of a chemical contribution beyond simple physical interactions. acs.orgresearchgate.net
The stability of the silver-xenon bond is derived from a combination of orbital and electrostatic interactions. mdpi.com
Orbital Interactions: This component relates to the formation of molecular orbitals and the covalent sharing of electrons. It is the primary contributor to the covalent nature of the bond. mdpi.com
Electrostatic Interactions: This component arises from the attraction between the positively charged nucleus of one atom and the electron cloud of the other, as well as polarization effects. mdpi.com
In many noble gas-noble metal complexes, these two contributions are found to have comparable weight. mdpi.comnih.gov For silver-xenon systems specifically, analyses have shown that the bond is partly covalent and partly electrostatic. researchgate.net In some related silver-noble gas complexes, the orbital contribution is slightly lower than the electrostatic one. mdpi.com This balance between orbital and electrostatic forces is a hallmark of the partial covalent bond in these systems. mdpi.comnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's analysis, provides a powerful method for characterizing chemical bonds by analyzing the topology of the electron density, ρ(r). acs.org This analysis at the bond critical point (BCP) between silver and xenon reveals key insights into the nature of the interaction. acs.org
For an Ag₁₃-Xe cluster, the analysis yields the following descriptors at the BCP: a weak electron density (ρ(r_c)), a positive Laplacian (∇²ρ(r_c)), and a slightly negative total energy density (H(r_c)). acs.org The positive Laplacian is typical of closed-shell interactions (like ionic bonds or van der Waals forces), while the negative total energy density indicates a degree of covalent character. acs.org This combination of descriptors suggests a bond that is neither purely covalent nor purely electrostatic, but rather a mixed interaction with partial covalent character. acs.org
Bader charge analysis further confirms a charge transfer from xenon to silver, with xenon acquiring a slight positive charge. rsc.orgresearchgate.net However, calculations on an isolated [Ag-Xe] system in its ground state show a very small negative partial charge on xenon, highlighting the sensitivity of these calculations to the specific system (e.g., cluster size, substrate) and state being studied. aps.org In excited states of the [Ag-Xe] system, the xenon atomic charge remains close to zero. aps.orgresearchgate.net
| Descriptor | Value (a.u.) | Interpretation |
|---|---|---|
| Electron Density (ρ(r_c)) | ~0.02 | Weak interaction |
| Laplacian (∇²ρ(r_c)) | ~0.04 | Closed-shell character |
| Total Energy Density (H(r_c)) | ~-0.08 | Partial covalent character |
| System | Xe Partial Atomic Charge (e) |
|---|---|
| [Cu-Xe] | -0.011 |
| [Ag-Xe] | -0.012 |
| [Au-Xe] | -0.035 |
Contributions of Orbital and Electrostatic Interactions
Influence of Spin-Orbit Coupling on Xenon-Silver Electronic Structure
Spin-orbit coupling (SOC), a relativistic effect resulting from the interaction between an electron's spin and its orbital motion, plays a crucial role in the electronic structure of systems containing heavy elements like xenon and silver. acs.orgaip.org For xenon, the calculated SOC constant is significant, at 1.22 eV. acs.org
The inclusion of SOC in theoretical calculations drastically alters the electronic properties of the silver-xenon system, though its impact on the geometry is less pronounced. acs.org Its most significant effect is on the energy levels of the xenon 5p orbitals, where SOC is the largest contributor to their splitting. acs.org This splitting is greater than that caused by interactions with the silver surface or with other xenon atoms. acs.org The chemical contribution to the Ag-Xe bond, particularly for heavier noble gases, is enhanced by SOC. rsc.org Therefore, neglecting SOC in theoretical models can lead to an inaccurate description of the interaction between xenon and silver. acs.org
Electronic Density of States (DOS) Analysis for Silver-Xenon Hybrids
Analysis of the electronic density of states (DOS) offers deeper insight into the orbital interactions that define the silver-xenon bond. acs.org The DOS represents the number of available electronic states at each energy level. In silver-xenon systems, changes in the DOS upon complex formation provide direct evidence of chemical interaction and orbital hybridization. acs.org
Theoretical studies based on density functional theory have shown that the interaction between silver and xenon leads to distinct modifications in the electronic states of both atoms. acs.org A key observation from DOS analysis is the splitting of xenon's 5p orbitals. acs.org This splitting is a direct consequence of the interaction with the silver atom. Furthermore, an additional splitting of approximately 0.7 eV is attributed specifically to the metal interaction. acs.org
The DOS analysis also reveals an overlap, or "orbital recovery," between the 5p orbitals of xenon and the 5d orbitals of silver. acs.org In isolated silver, the top of the 4d band in the density of states is located about 4 eV below the Fermi energy. d-nb.info The interaction with xenon perturbs these d-states. This modification of the DOS for xenon when it interacts with silver, along with the orbital overlap, substantiates the concept of a shared electronic structure, which is a hallmark of chemical bonding. acs.org
The table below summarizes the key findings derived from the Density of States analysis for silver-xenon interactions.
| Observation | Description | Significance | Source |
|---|---|---|---|
| Splitting of Xe 5p Orbitals | The degenerate 5p orbitals of the isolated xenon atom split into different energy levels upon interaction with silver. | Indicates a directional electronic interaction, breaking the spherical symmetry of the free Xe atom. | acs.org |
| Extra Splitting due to Metal Interaction | An additional energy split of circa 0.7 eV is observed in the xenon orbitals. | Quantifies the strength of the electronic perturbation caused by the silver atom. | acs.org |
| Orbital Recovery (Overlap) | The DOS shows a mixing of the xenon 5p and silver 5d electronic states. | Provides evidence of orbital hybridization and the formation of molecular-like orbitals, a characteristic of covalent interaction. | acs.org |
Spectroscopic Characterization of Silver Xenon Interactions and Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy of Xenon in Silver-Containing Matrices
¹²⁹Xe NMR spectroscopy serves as a powerful probe for investigating the local environment within porous materials. govinfo.gov The chemical shift of the ¹²⁹Xe nucleus is highly sensitive to its surroundings, making it an ideal tool for characterizing the interactions between xenon and silver species within matrices like zeolites. researchgate.netacs.org
The introduction of silver ions into zeolites, typically through ion exchange, leads to significant changes in the observed ¹²⁹Xe NMR spectra. In silver-exchanged X- and Y-type zeolites, unusual upfield shifts of the ¹²⁹Xe chemical shift have been reported compared to their sodium forms. dtic.mil This phenomenon is attributed to specific interactions between the xenon atoms and the silver cations located within the zeolite supercages. dtic.mil
The magnitude of the chemical shift provides information about the nature and distribution of silver within the zeolite framework. For instance, in AgA zeolite, the ¹²⁹Xe NMR spectra can distinguish between cages containing different numbers of xenon atoms, allowing for the study of Xe cluster formation. researchgate.net The chemical shifts of these xenon clusters in "yellow" AgA zeolite are all shifted uniformly to a lower field compared to those in NaA zeolite, a feature that suggests a complex interaction mechanism. researchgate.net Grand canonical Monte Carlo (GCMC) simulations have been used to calculate the average Xeₙ cluster shifts, showing good agreement with experimental data and helping to elucidate the distribution of xenon atoms within the zeolite cages. rsc.org
Studies on hyperpolarized ¹²⁹Xe NMR in silver-exchanged FAU zeolites have further highlighted the specific dπ-dπ interaction between Ag⁺ cations and xenon atoms, which contributes to an upfield shift of the xenon chemical shift. tandfonline.com This is in contrast to cations like Na⁺, which have a lesser effect on the electric field gradient experienced by the xenon atom. tandfonline.com
The ¹²⁹Xe NMR chemical shift is not only indicative of the chemical environment but also correlates with the strength of xenon adsorption sites. Research has demonstrated that ¹²⁹Xe NMR can be employed as a quantitative method to characterize both the strength and the number of strong xenon adsorption sites in silver-containing zeolites. researchgate.netacs.org The interaction of xenon with silver cations creates strong adsorption sites, which are reflected in the ¹²⁹Xe NMR data.
The relationship between xenon loading and chemical shift can reveal details about the accessibility and nature of these sites. For example, in AgA zeolite, the dynamics of xenon exchange between cages, studied using 2D-EXSY NMR, show that the rate constants for cage-to-cage exchange increase with higher xenon loading, indicating decreased sorption energies. researchgate.net
In addition to interactions with silver cations, ¹²⁹Xe NMR can also probe the interaction of xenon with silver metal nanoparticles. The formation of silver clusters or nanoparticles, often through high-temperature reduction of silver-exchanged zeolites, introduces new types of interaction sites for xenon. nih.gov Silver-exchanged sodium X zeolites that have been reduced at high temperatures exhibit high-frequency shifts in their ¹²⁹Xe NMR spectra, which are ascribed to interactions between xenon and the silver metal particles. nih.gov
Theoretical studies using density functional theory (DFT) have investigated the adsorption mechanism of xenon on silver clusters, indicating that the bonds are partly covalent and electrostatic. sciengine.com These calculations underscore the importance of both spin-orbit coupling and van der Waals effects in accurately describing the interaction. sciengine.com The presence of smaller silver clusters has been suggested to contribute to the negative chemical shifts observed in some ¹²⁹Xe NMR experiments. rsc.org
| Material | Observed ¹²⁹Xe NMR Phenomenon | Interpretation | Reference(s) |
| Silver-exchanged X- and Y-type zeolites | Unusual upfield chemical shifts compared to Na⁺ forms. | Specific interactions between Xe and Ag⁺ cations in supercages. | dtic.mil |
| AgA Zeolite | Uniform low-field shift of Xeₙ cluster lines relative to NaA zeolite. | Complex interaction mechanism; suggests charged silver clusters in sodalite cages. | researchgate.netrsc.org |
| Silver-exchanged FAU zeolites | Upfield chemical shift with hyperpolarized ¹²⁹Xe. | Specific dπ-dπ interaction between Ag⁺ and Xe. | tandfonline.com |
| Reduced silver-exchanged NaX zeolites | High-frequency chemical shifts. | Interactions between xenon and silver metal particles. | nih.gov |
Correlations between 129Xe NMR Signals and Adsorption Site Strength
Rotational Spectroscopy of Gaseous Silver-Xenon Halide Molecules
Rotational spectroscopy of gaseous molecules provides highly precise information about their geometric structure, bonding, and electronic environment. The study of simple, linear complexes like XeAgF and XeAgCl offers a direct window into the nature of the xenon-silver bond.
The ¹³¹Xe isotope possesses a nuclear spin of I = 3/2 and therefore a nuclear quadrupole moment. This moment interacts with the electric field gradient at the nucleus, leading to a splitting of rotational energy levels that can be observed in the rotational spectrum. The magnitude of this interaction is given by the nuclear quadrupole coupling constant (NQCC), which is a direct measure of the electric field gradient at the xenon nucleus.
For XeAgF and XeAgCl, prepared by laser ablation of silver metal in the presence of xenon and a halogen source, rotational spectra have been recorded for multiple isotopomers. rsc.org Analysis of these spectra has yielded ¹³¹Xe nuclear quadrupole coupling constants, which indicate a significant rearrangement of the electron density at the xenon nucleus upon formation of the complex. rsc.org For instance, the ¹³¹Xe NQCC in XeAuF is large, at -135 MHz, suggesting substantial electronic perturbation. researchgate.net Theoretical calculations combining Dirac-Coulomb Coupled Cluster methods with experimental NQCCs from various xenon compounds, including XeAgF and XeAgCl, have been used to refine the nuclear quadrupole moment of ¹³¹Xe. researchgate.net The sensitivity of the ¹³¹Xe NQCC to the local environment makes it a powerful probe of bonding. nih.gov
Rotational spectroscopy allows for the precise determination of rotational constants, from which interatomic distances can be derived. For linear molecules like XeAgF and XeAgCl, the analysis of the rotational spectra of various isotopomers provides the necessary data to calculate the bond lengths.
Studies of XeAgF and XeAgCl have shown that the Xe-Ag bond distance is notably short when compared to the sum of the van der Waals radius of xenon and the ionic radius of Ag⁺. rsc.org This suggests that the interaction is stronger than a typical van der Waals bond and points towards a degree of covalent character. Ab initio calculations support these experimental findings, indicating that the Xe-Ag interaction is not purely electrostatic and has some characteristics of a weak chemical bond. rsc.org Theoretical studies on a range of NgMX (Ng=noble gas, M=metal, X=halide) compounds have further explored these bond lengths, finding that for many krypton- and xenon-containing species, well-defined (MNg)⁺-X⁻ structures are formed. nycu.edu.tw
| Molecule | Spectroscopic Constant | Value | Significance | Reference(s) |
| ¹³¹XeAgF | ¹³¹Xe Nuclear Quadrupole Coupling Constant | - | Indicates significant electron rearrangement at the Xe nucleus. | researchgate.netrsc.org |
| ¹³¹XeAgCl | ¹³¹Xe Nuclear Quadrupole Coupling Constant | - | Shows significant charge redistribution upon complex formation. | researchgate.netrsc.org |
| XeAgF | r(Xe-Ag) bond distance | Small compared to van der Waals + ionic radii sum. | Suggests a degree of covalent character in the Xe-Ag bond. | rsc.org |
| XeAgCl | r(Xe-Ag) bond distance | Small compared to van der Waals + ionic radii sum. | Indicates a stronger-than-van der Waals interaction. | rsc.org |
Derivation of 131Xe Nuclear Quadrupole Coupling Constants
Resonant Auger Spectroscopy of Xenon Films on Silver Substrates
Resonant Auger Spectroscopy is a powerful, non-destructive technique used for the semi-quantitative elemental analysis of surfaces and to probe complex electronic phenomena such as charge transfer. wellesley.eduazonano.com This method is particularly insightful for studying the interactions between adsorbed atoms and their substrates. In the context of xenon films on silver, it allows for an investigation into the radiationless decay of core-excited xenon atoms. aps.orgresearchgate.net
Research in this area often involves adsorbing xenon monolayers onto a silver substrate and utilizing hard X-ray photoelectron spectroscopy (HAXPES) and resonant Auger spectroscopy to study the system. aps.orgdiva-portal.org The process begins by exciting a core electron of a xenon atom to an unoccupied level using X-rays with energies tuned near an absorption edge, such as the Xe L3 threshold. The resulting core-excited state is unstable and decays via a radiationless process, emitting an Auger electron. azonano.comaps.org By analyzing the kinetic energies of these emitted electrons, researchers can differentiate between various decay channels and understand the electronic interplay between the xenon adsorbate and the silver substrate. aps.org
Studies comparing xenon monolayers on silver (Ag), copper (Cu), and gold (Au) substrates reveal that the substrate significantly influences the electronic decay process. aps.orgresearchgate.net The intensity distribution of the decay channels for adsorbed xenon differs notably from that of xenon in the gas phase. aps.org A key finding is that the ground state hybridization between xenon and the substrate metal varies, which in turn impacts the energy of the Auger final states. researchgate.net This leads to system-specific features in the experimental data. For instance, a decay channel has been observed in the Xe/Cu and Xe/Ag systems that is absent in the Xe/Au system. researchgate.net
Theoretical calculations on diatomic systems like [Ag-Xe] are employed to interpret these experimental observations. aps.org The interaction between xenon and silver involves a degree of charge transfer from the 5p orbital of Xe to the 5s orbital of Ag, a phenomenon known as σ donation. acs.org This interaction, though weak, is strong enough to be considered a form of weak chemical bonding. acs.orgrsc.org
The timescale of charge transfer for the core-excited electron is also substrate-dependent. aps.org For excitation energies approaching the ionization threshold of the condensed system, charge transfer occurs within tens of attoseconds across all tested substrates (Ag, Cu, Au). aps.org However, at lower excitation energies, the charge transfer times vary depending on the specific substrate. aps.org
Hard X-ray Photoelectron Spectroscopy (HAXPES) is used to determine the core-level binding energies of the adsorbed xenon, which are shifted compared to the gas phase due to the interaction with the substrate. These shifts are influenced by factors like the metal's work function. aps.orgdiva-portal.org
Research Findings: Xenon Core-Level Binding Energies on Metal Substrates
The following table presents the experimental binding energies for xenon core levels when adsorbed on different metal substrates, illustrating the influence of the substrate on xenon's electronic structure.
| Substrate | Xe Core Level | Binding Energy (eV) | Binding Energy Difference (vs. Cu) |
| Silver (Ag) | 3d₅/₂ | Not Recorded in Study aps.org | - |
| Gold (Au) | 3d₅/₂ | 60.95 | - |
| Copper (Cu) | 3d₅/₂ | - | - |
| Silver (Ag) | 4d | - | -0.29 eV |
| Gold (Au) | 4d | - | -0.98 eV |
| Copper (Cu) | 4d | Higher than Ag and Au | Reference |
| Gas Phase | 3d₅/₂ | 4786.3 - 4787.3 | - |
Data sourced from Physical Review A. aps.org
Summary of Decay Channel Observations in Resonant Auger Spectroscopy of Xe on Different Substrates
This table summarizes the key differences observed in the decay channels for xenon adsorbed on silver, gold, and copper, as determined by resonant Auger spectroscopy.
| Feature | Xe/Ag System | Xe/Au System | Xe/Cu System |
| Charge Transfer Time | Substrate-dependent at lower excitation energies. aps.org | Substrate-dependent at lower excitation energies. aps.org | Substrate-dependent at lower excitation energies. aps.org |
| Unique Decay Channel | A specific decay channel is present. researchgate.net | This specific decay channel is absent. researchgate.net | This specific decay channel is present. researchgate.net |
| Ground State Hybridization | Moderate hybridization influences Auger final states. researchgate.net | Weaker hybridization compared to Ag and Cu. researchgate.net | Stronger hybridization influences Auger final states. researchgate.net |
Data interpreted from findings in Physical Review A and related publications. aps.orgresearchgate.net
Synthetic Methodologies and Formation Pathways of Silver Xenon Species
Laser Ablation Techniques for the Formation of Silver-Xenon Halide Compounds (e.g., XeAgF, XeAgCl)
The synthesis of novel silver-xenon halide compounds, such as XeAgF and XeAgCl, has been successfully achieved using laser ablation techniques. researchgate.netcolab.wsacs.org This method involves the ablation of a silver metal target with a laser in a gaseous environment containing xenon and a halogen source. researchgate.net For instance, in the generation of XeAgF and XeAgCl, a silver rod is ablated in the presence of xenon and a precursor gas like sulfur hexafluoride (SF₆) or chlorine (Cl₂). researchgate.net The resulting molecules are then stabilized at low temperatures and analyzed using techniques like microwave spectroscopy to determine their structure and bonding characteristics. acs.org
These studies have provided insights into the nature of the xenon-silver bond, which is a subject of significant interest in noble gas chemistry. acs.orgmdpi.com The experimental determination of properties such as bond lengths offers valuable data for theoretical models that describe the interactions between noble gases and noble metals. mdpi.com
Table 1: Experimentally Determined Bond Lengths in Silver-Xenon Halide Compounds
| Compound | Xe-Ag Bond Length (Å) | Ag-Cl Bond Length (Å) | Source |
|---|
| XeAgCl | 2.729 | 2.261 | researchgate.net |
Solvation of Silver Cations within Noble Gas Clusters
The interaction between silver cations (Ag⁺) and xenon atoms can be studied in the gas phase through the formation of solvated clusters. These clusters, denoted as XeₙAgₘ⁺, consist of one or more silver ions surrounded by a shell of xenon atoms. researchgate.net Understanding the structure and stability of these clusters provides fundamental insights into ion-solvent interactions at the molecular level. researchgate.netarxiv.org Mass spectrometry is a key tool for these investigations, as it allows for the identification of particularly stable cluster sizes, often referred to as "magic numbers," which correspond to the completion of solvation shells. arxiv.orgacs.org Research has revealed that for heavier noble gases like krypton and xenon, an octahedral solvation shell is predicted for clusters with a single silver cation. arxiv.org Mass spectra of silver ions solvated in xenon have shown prominent anomalies at n=6 for XeₙAg⁺, consistent with this prediction. arxiv.org
Application of Superfluid Helium Nanodroplet Techniques
A powerful method for creating and studying silver-xenon clusters is through the use of superfluid helium nanodroplets. arxiv.orgacs.org This technique involves several steps:
Large, superfluid helium nanodroplets are formed and ionized. arxiv.orgresearchgate.net
The charged droplets are then passed through "pickup cells" where they are doped with silver atoms and noble gas atoms (in this case, xenon). acs.orgresearchgate.net
The excess helium is subsequently removed from these doped droplets through collisions with helium gas at room temperature. researchgate.netarxiv.org
This process yields isolated cluster ions (XeₙAgₘ⁺) containing a small number of xenon and silver atoms. researchgate.netarxiv.org The low temperature of the helium droplets (around 0.4 K) ensures that the clusters are formed in a gentle, controlled environment. aip.org By carefully controlling the stripping process and analyzing the resulting cluster distribution with a high-resolution time-of-flight mass spectrometer, researchers can identify the "magic" sizes that indicate enhanced stability. acs.orgarxiv.org This technique has been instrumental in exploring how the first solvation shell of a silver ion changes with the size of the noble gas atom. researchgate.net
Engineered Formation of Silver-Xenon Interaction Sites within Zeolitic Frameworks
Zeolites, which are crystalline, porous materials, can be engineered to create specific interaction sites for the selective adsorption of xenon. arxiv.org Silver-modified zeolites, in particular, have emerged as highly promising materials for xenon capture and separation, demonstrating a significantly stronger affinity for xenon compared to traditional adsorbents like activated carbon. sckcen.benih.govacs.org The unique properties of these materials stem from the specific interactions between xenon and silver species hosted within the zeolite's structured pores. Research has shown that zeolites such as Ag-ZSM-5 and Ag-ETS-10 are exceptionally efficient at adsorbing xenon, even at room temperature and low concentrations. nih.govresearchgate.net
Role of Ion Exchange in Creating Silver-Exchanged Zeolites (e.g., Ag-X, Ag-Y, Ag-ETS-10, Ag-ZSM-5)
The primary method for introducing silver into zeolites is through ion exchange. researchgate.netmdpi.com In this process, the mobile cations naturally present in the zeolite framework (commonly sodium, Na⁺) are replaced with silver cations (Ag⁺) from a solution, typically an aqueous solution of a silver salt like silver nitrate (B79036) (AgNO₃). acs.org The degree of ion exchange can be controlled by adjusting factors such as the concentration of the silver solution and the duration of the exchange process. mdpi.comacs.org
This method has been used to prepare a variety of silver-exchanged zeolites with high xenon affinity, including:
Ag-X and Ag-Y Zeolites : Early studies identified that silver-exchanged faujasite-type zeolites (X and Y) exhibit strong interactions with xenon. acs.org
Ag-ETS-10 : This silver-exchanged titanosilicate has shown exceptional performance, with high adsorption capacities and selectivity for xenon over other gases like nitrogen and krypton. acs.orgresearchgate.netresearchgate.net It is considered one of the most promising candidates for applications in reducing radioxenon emissions. researchgate.net
Ag-ZSM-5 : This material is also a top performer for xenon capture, demonstrating high adsorption capacity and selectivity, particularly for separating xenon from krypton. researchgate.netresearchgate.net
The introduction of Ag⁺ ions creates strong adsorption sites that interact favorably with the highly polarizable xenon atoms. researchgate.netresearchgate.net
In-Situ Generation of Silver Nanoparticles on Zeolite Surfaces for Enhanced Xenon Affinity
While Ag⁺ ions create strong adsorption sites, research has shown that the affinity for xenon can be further enhanced by the in-situ formation of silver nanoparticles on the zeolite surface. acs.orgosti.gov These nanoparticles are typically formed by a heat treatment of the silver-exchanged zeolite under an inert or reducing atmosphere. researchgate.net This process reduces the silver cations to metallic silver, which then aggregate into nanoparticles.
The presence of these silver nanoparticles is believed to be responsible for the exceptionally strong physisorption of xenon observed at very low pressures. osti.gov Molecular simulations and experimental evidence suggest that these nanoparticles create highly favorable sites for xenon adsorption. acs.orgosti.gov For example, in Ag-ETS-10, the remarkable affinity for xenon is attributed to the presence of silver nanoparticles that form on the molecular sieve's surface after heat treatment. acs.org Similarly, for Ag-ZSM-5, silver nanoparticles with a diameter of 1-3 nm were found to increase the xenon adsorption capacity by a factor of 43 compared to commercial activated carbon. researchgate.net This approach of creating a composite material, combining silver-exchanged sites with silver nanoparticles, is a key strategy for developing the next generation of high-performance xenon adsorbents. osti.gov
Table 2: Xenon Adsorption Properties of Selected Silver-Modified Zeolites
| Adsorbent Material | Key Feature | Reported Xenon Adsorption Performance | Source |
|---|---|---|---|
| Ag-ETS-10 | Ag⁺ exchange & Ag nanoparticle formation | High capacity (6 wt% at 0.5 Torr, 25°C); High Xe/N₂ selectivity (~3000) | acs.org |
| Ag-ZSM-5 | Ag⁺ exchange & Ag nanoparticle formation | High Xe/Kr selectivity (470); Adsorption enthalpy as high as 65 kJ/mol | researchgate.net |
| Ag-SSZ-13 | Ag⁺ ion exchange | Xe adsorption capacity of 2.22 mmol/g and Xe/N₂ selectivity of 116 | researchgate.net |
| Ag-X | Ag⁺ ion exchange | Markedly improved propylene/propane selectivity after Ag⁺ exchange | acs.org |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Silver;xenon |
| XeAgF |
| XeAgCl |
| Ag-X |
| Ag-Y |
| Ag-ETS-10 |
| Ag-ZSM-5 |
| Sulfur hexafluoride |
| Silver nitrate |
Adsorption Phenomena and Thermodynamics of Xenon on Silver Based Materials
Comparative Studies of Xenon Adsorption on Silver Cluster Cations vs. Neutral Clusters
Theoretical studies have revealed a stark difference in xenon's affinity for charged versus neutral silver clusters. Research using density functional theory (DFT) indicates that xenon binds strongly to silver cluster cations (Ag_n_⁺) but not to their neutral counterparts. researchgate.netacs.org The primary binding mechanism is identified as σ-donation, involving charge transfer from the 5p orbital of the xenon atom to the 5s orbital of the silver cation. researchgate.netacs.org This interaction is significantly weaker in neutral clusters, which consequently show a negligible affinity for xenon. core.ac.uk
The Ag⁺ cation, in particular, is identified as the most potent binding site for xenon in both the gas phase and when supported on surfaces like chabazite (B1143428). researchgate.netacs.org The interaction in charged clusters is strong enough to be considered a chemical contribution, moving beyond simple physisorption. rsc.org This enhanced affinity of charged clusters for xenon is a critical finding for designing materials aimed at xenon capture. core.ac.uk
Dependence of Xenon Binding Strength on Silver Cluster Size and Geometry
The strength of the xenon-silver bond is highly dependent on the size and geometry of the silver cluster.
For cationic clusters , a clear trend has been observed where the binding energy of xenon decreases as the cluster size increases. core.ac.ukresearchgate.netacs.org This is attributed to a charge delocalization effect; as the +1 charge is distributed over a larger number of silver atoms, the positive charge on any single silver atom is diminished. core.ac.uk This reduction in localized positive charge hinders the electron transfer from xenon's 5p orbital, leading to a weaker bond. core.ac.uk For instance, the binding energy for Xe-Ag⁺ in the gas phase is 73.9 kJ/mol, which is significantly higher than for larger cationic clusters. researchgate.netacs.org
For neutral clusters and nanoparticles , the relationship is more complex. Studies on neutral silver aggregates from a single atom (Ag₁) to a 147-atom nanoparticle (Ag₁₄₇) show that adsorption is generally favored on smaller, two-dimensional clusters over larger, three-dimensional nanoparticles. rsc.org However, another study focusing on nanoparticles found that the binding energy for xenon on an on-top site increases from -21.00 kJ/mol for a 13-atom silver cluster (Ag₁₃) to -23.07 kJ/mol for a 79-atom cluster (Ag₇₉). nih.govacs.org This suggests that for nanoparticles, the physical contribution (dispersion forces) to the bond becomes more significant for larger clusters, favoring adsorption on bigger nanoparticles. nih.govacs.org
The geometry of the cluster also plays a role. For a given number of atoms, such as in Ag₅ and Ag₆ clusters, the binding energy of xenon can differ depending on whether the cluster has a two-dimensional or three-dimensional structure. rsc.org
| Silver Cluster | Cluster Type | Binding Energy (kJ/mol) | Bond Length (Å) |
|---|---|---|---|
| Ag⁺ | Cation (Gas Phase) | 73.9 researchgate.netacs.org | - |
| Ag₂ | Neutral Dimer | -0.82 acs.org | 3.15 acs.org |
| Ag₁₃ | Neutral Nanoparticle | -21.00 nih.govacs.org | 3.2 nih.govacs.org |
| Ag₇₉ | Neutral Nanoparticle | -23.07 nih.govacs.org | 3.3 nih.govacs.org |
Identification and Characterization of Preferential Adsorption Sites on Silver Surfaces and Aggregates
The specific site where a xenon atom adsorbs onto a silver surface or cluster has a significant impact on the nature and strength of the bond.
On silver surfaces and aggregates, two primary types of adsorption sites are considered: on-top sites, where the xenon atom sits (B43327) directly above a single silver atom, and hollow sites, where it rests in a depression between multiple silver atoms. nih.gov For heavier noble gases like xenon, there is a clear and consistent preference for adsorption on on-top sites rather than hollow sites. researchgate.netrsc.org
This preference is considered evidence of a chemical contribution to the bond. nih.govrsc.org A purely physical van der Waals interaction would typically be more stable in the high-coordination environment of a hollow site. nih.gov The favorability of the low-coordination on-top site points to a more direct, partially covalent interaction. nih.govrsc.org This is further supported by Bader charge analysis, which indicates a greater degree of electron transfer from the noble gas to the silver atom when adsorbed on an on-top site. rsc.org For a 13-atom silver cluster, the adsorption energy at the on-top site is significantly higher than at the hollow site. nih.gov
| Adsorption Site | Adsorption Energy (kJ/mol) | Ag-Xe Distance (Å) |
|---|---|---|
| On-Top | -21.0 nih.gov | 3.2 nih.gov |
| Hollow | -19.7 nih.gov | 3.4 nih.gov |
When silver is incorporated into porous materials like zeolites, xenon adsorption can occur on two distinct types of sites: silver nanoparticles and ionic silver (Ag⁺) sites within the zeolite framework. The dominant mechanism often depends on the pressure. researchgate.netresearchgate.net
Molecular simulations and experimental work on Ag-doped ZSM-5 zeolite show that at very low pressures, xenon preferentially adsorbs onto silver nanoparticles that form on the external surface of the zeolite crystals. researchgate.netresearchgate.netosti.govacs.org These nanoparticles are responsible for the enhanced xenon physisorption observed at low concentrations. researchgate.netacs.org
At higher pressures (e.g., P > 1 kPa), the adsorption mechanism shifts, and xenon begins to adsorb on the ionic Ag⁺ sites located within the zeolite's microporous framework. researchgate.netresearchgate.net The strong affinity for xenon on these materials is often attributed to the presence of silver nanoparticles, which can be formed after heat treatment of the silver-exchanged material. acs.orgacs.org However, other studies emphasize that the Ag⁺ ions are the crucial adsorption sites that strengthen xenon interaction within the zeolites. researchgate.netresearchgate.net When reduced to neutral metallic silver, this strong affinity for xenon is diminished. osti.gov
Differentiation between On-Top and Hollow Sites in Noble Gas Adsorption
Quantification of Isosteric Heats of Adsorption for Xenon on Silver-Exchanged Zeolites
The strength of xenon adsorption on silver-exchanged zeolites can be quantified by the isosteric heat of adsorption (Qst), a measure of the energy released upon adsorption. Silver-exchanged zeolites exhibit significantly higher Qst values for xenon compared to their sodium-based counterparts, indicating a much stronger interaction. acs.org
For example, the initial isosteric heat of adsorption for xenon in silver-exchanged zeolite Y was reported to be 31 kJ/mol, compared to just 18.5 kJ/mol in the sodium form. acs.org In Ag-ETS-10, the values are even more remarkable, varying from approximately 40 to over 90 kJ/mol depending on the adsorbate loading, with a projected value at zero loading of around 136 kJ/mol. acs.org This exceptionally strong interaction is attributed to the presence of silver nanoparticles. acs.orgacs.org Pioneering work identified high isosteric heats of adsorption for xenon in several Ag-exchanged large-pore zeolites, including X, Y, chabazite, and ZSM-5. osti.gov
| Adsorbent Material | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Notes |
|---|---|---|
| Na-Y Zeolite | 18.5 acs.org | Sodium form, for comparison. |
| Ag-Y Zeolite | 31 acs.org | Initial value. |
| Ag-ETS-10 | 40 to >90 acs.org | Varies with loading. Projected to 136 at zero loading. |
| Ag-containing Zeolites | >50 dicp.ac.cn | General value noted for strong interaction. |
Environmental Factors Influencing Xenon Adsorption on Silver-Based Materials
The efficiency and stability of xenon adsorption on silver-based materials can be influenced by several environmental and operational factors.
Temperature and Pressure : Adsorption is an exothermic process, and lower temperatures generally favor higher adsorption capacity. researchgate.net Conversely, increasing the temperature can be used to desorb the xenon and regenerate the adsorbent material. acs.orgsckcen.be Adsorption pressure is also a key factor, with higher pressures leading to increased xenon uptake. researchgate.net
Chemical Contaminants : The presence of other compounds in the gas stream can negatively affect adsorption. For silver-loaded zeolites like Ag@ZSM-5, chlorine-containing volatile organic compounds (VOCs) in the air can lead to poisoning of the active silver phase through the formation of silver chloride. researchgate.net This deactivates the material, though the adsorption properties can often be regenerated by heat treatment. researchgate.net The presence of CO₂ can also reduce the dynamic adsorption coefficient of xenon. researchgate.net
Thermal and Radiation Stability : For applications in nuclear environments, the material's stability is crucial. Studies on Ag-ETS-10 and Ag-ZSM-5 have shown they can withstand more than 40 thermal regeneration cycles up to 212°C with no loss in xenon adsorption performance. sckcen.be These materials also proved resistant to high radiation levels, retaining their effectiveness even after significant exposure to xenon-133. sckcen.be
Temperature and Pressure Effects on Adsorption Isotherms
The adsorption of xenon on silver-based materials is highly dependent on both temperature and pressure. This relationship is typically described by adsorption isotherms, which plot the amount of gas adsorbed onto a solid at a constant temperature as a function of pressure.
For silver-exchanged zeolites, such as Ag-ETS-10, the adsorption behavior is markedly different from their non-silver counterparts. At a constant temperature of 25°C, silver exchange leads to a steep adsorption isotherm, indicating a high affinity for xenon even at very low pressures. acs.orgacs.org For instance, a 6% weight loading of xenon can be achieved by 0.5 Torr at this temperature. acs.orgacs.org The xenon adsorption isotherms in silver-exchanged zeolites are characteristic of Type I Langmuir isotherms, which rise sharply at low pressures before leveling off as the surface approaches saturation. researchgate.net This indicates that the interactions between the silver-based adsorbent and xenon are significantly stronger than with other gases like krypton or nitrogen. researchgate.net
Temperature has a profound effect on the adsorption capacity. As temperature increases, the amount of adsorbed xenon decreases for a given pressure, which is a characteristic of an exothermic physisorption process. tandfonline.comacs.org For example, on a silver mordenite (B1173385) composite sorbent, the xenon capacity was measured to be as high as 460 millimoles per kilogram at 220 K, while at ambient temperature, the capacity was significantly lower at 30 millimoles per kilogram. tandfonline.com This inverse relationship between temperature and adsorption capacity is critical for temperature swing adsorption (TSA) processes, where xenon can be captured at low temperatures and then released at higher temperatures for collection. researchgate.netresearchgate.net
The isosteric heat of adsorption (qst), a measure of the strength of the interaction between the adsorbate and the adsorbent, can be calculated from isotherms measured at different temperatures. acs.orgacs.org For xenon on Ag-ETS-10, the isosteric heats of adsorption are exceptionally high, varying from approximately 40 to over 90 kJ/mol depending on the adsorbate loading. acs.org These values are significantly higher than those for xenon on other adsorbents, such as the 18.5 kJ/mol on sodium-form zeolite Y, and are attributed to specific, strong interactions with silver nanoparticles that form on the material's surface. acs.orgacs.org Density Functional Theory (DFT) calculations for xenon on silver (111) surfaces show adsorption energies between -17.31 and -21.74 kJ/mol. nih.govacs.org
Table 1: Xenon Adsorption Capacity on Silver-Based Materials at Various Temperatures and Pressures
| Adsorbent Material | Temperature (K) | Pressure | Xenon Adsorption Capacity | Source |
|---|---|---|---|---|
| Ag-ETS-10 | 298 (25°C) | 0.5 Torr | 6 wt % | acs.orgacs.org |
| Silver Mordenite Composite | Ambient (~298K) | Not Specified | 30 mmol/kg | tandfonline.com |
| Silver Mordenite Composite | 220 | Not Specified | 460 mmol/kg | tandfonline.com |
| Ag-SSZ-13 | 298 | Not Specified | 2.22 mmol/g | researchgate.net |
| Ag-ZSM-5 | 298 | Not Specified | 1.97 mmol/g | researchgate.net |
Impact of Humidity and Trace Contaminants on Adsorption Capacity
The performance of silver-based adsorbents for xenon capture can be significantly hindered by the presence of humidity and other trace contaminants in the gas stream.
Humidity: Water vapor is a major interferent in the adsorption of xenon on silver-exchanged zeolites. uhasselt.be The presence of moisture in the gas stream can have a negative effect on the xenon adsorption properties of these materials. uhasselt.beresearchgate.net Studies on clinoptilolite have shown that even a slight increase in relative humidity (RH) can cause a significant reduction in noble gas uptake. osti.gov Highly polar water molecules can be preferentially adsorbed onto the active sites, particularly the open metal sites in zeolitic structures, thereby blocking xenon atoms from accessing them. nih.gov This effect is more pronounced at lower pressures where moisture can cause an initial decrease in adsorption. osti.gov For radon, a homologue of xenon, its adsorption capacity on Ag-zeolite is also reported to be significantly reduced in high-humidity air. arxiv.org
Trace Contaminants: Besides water, other contaminants can poison the active silver phase of the adsorbent. For instance, in applications involving air purification, chlorine-containing volatile organic compounds (VOCs) can be present. researchgate.net These compounds can react with the silver nanoparticles, which are believed to be the primary sites for strong xenon interaction, leading to the formation of silver chloride. researchgate.net This chemical transformation deactivates the adsorbent, reducing its capacity for xenon. However, research has shown that it is possible to regenerate the material and recover its adsorption properties by subjecting it to heat treatment above 573 K, which removes most of the chlorine. researchgate.net The presence of gases like krypton in the feed gas also affects xenon capacity due to competitive adsorption, although silver-based materials generally show high selectivity for xenon over krypton. tandfonline.com
Table 2: Effects of Contaminants on Xenon Adsorption
| Contaminant | Adsorbent Material | Observed Effect | Regeneration/Mitigation | Source |
|---|---|---|---|---|
| Humidity (Water Vapor) | Silver-exchanged zeolites (general) | Negative impact on xenon adsorption capacity. Water is preferentially adsorbed. | Dehydration of the gas stream is necessary. | uhasselt.beresearchgate.net |
| Humidity (Water Vapor) | Clinoptilolite | Significant reduction in noble gas uptake even at low RH. | Not specified | osti.gov |
| Chloride-containing VOCs | Ag@ZSM-5 | Poisoning of the active silver phase by formation of silver chloride. | Heat treatment above 573 K can remove chlorine and regenerate the adsorbent. | researchgate.net |
| Krypton (in air balance) | Silver Mordenite Composite | Reduces xenon capacity compared to He feed gas, but high Xe/Kr selectivity is maintained. | Not applicable (competitive adsorption) | tandfonline.com |
Advanced Materials Applications and Emerging Research Directions Utilizing Silver Xenon Interactions
Development of Selective Xenon Separation and Capture Technologies
The selective capture of xenon, a rare and valuable gas, from various gas streams is crucial for applications ranging from nuclear fuel reprocessing to medical anesthesiology. nih.govacs.org Silver-based adsorbents have emerged as frontrunners in this field due to their remarkable selectivity and capacity for xenon. nih.govdicp.ac.cn
Silver-exchanged zeolites are crystalline aluminosilicates where silver ions (Ag+) are substituted for the original charge-balancing cations. This modification significantly enhances the material's affinity for xenon over other gases like krypton (Kr) and nitrogen (N2). google.comacs.org The mechanism behind this selectivity lies in the strong polarization induction ability of the silver species toward the electron-rich xenon atom. dicp.ac.cn
Research has focused on optimizing different types of zeolites, such as ZSM-5 and ETS-10, for this purpose. Studies have demonstrated that silver-exchanged zeolites can exhibit exceptional selectivity for xenon, even when it is present at very low concentrations. researchgate.netresearchgate.net For instance, silver-exchanged ZSM-5 (Ag-ZSM-5) and silver-exchanged titanosilicate (Ag-ETS-10) have shown unprecedented Xe/Kr selectivity. researchgate.netresearchgate.net The introduction of silver (I) ions into the zeolite structure has been shown to dramatically increase the capacity for xenon, in some cases by as much as 62 times compared to the standard 13X zeolite. google.comepo.org
The performance of these materials is often evaluated through breakthrough experiments, which measure the capacity and selectivity of the adsorbent under dynamic flow conditions. Regeneration of the adsorbent, typically through a heat treatment or temperature swing adsorption process, is also a critical factor for practical applications. researchgate.netresearchgate.net
Interactive Table 1: Performance of Silver-Exchanged Zeolites in Xenon Separation
| Adsorbent | Xe Adsorption Capacity | Xe/Kr Selectivity | Conditions | Reference(s) |
| Ag-ETS-10 | 0.15 mmol/kg | 1300 | Room Temp, 13.5 mPa Xe in N₂ | researchgate.netresearchgate.net |
| Ag-ZSM-5 | 0.13 mmol/kg | 470 | Room Temp, 13.5 mPa Xe in N₂ | researchgate.netresearchgate.net |
| Ag-Exchanged 13X | 62x higher than 13X | High | Not specified | google.comepo.org |
| Ag-Mordenite | ~0.3 mol/kg | Not specified | 0°C, ~100 Pa | uhasselt.be |
| Ag-Chabazite | 0.79-0.88 mol/kg | High | 25°C, 1 kPa | uhasselt.be |
A significant breakthrough in xenon capture technology involves the use of adsorbent-supported silver nanoparticles. nih.govresearchgate.net It has been discovered that during the heat treatment of silver-exchanged zeolites, silver ions can reduce and agglomerate into nanoparticles, primarily on the external surface of the zeolite crystals. acs.orgacs.orgresearchgate.net These silver nanoparticles are responsible for the exceptionally strong physisorption of xenon at very low pressures. acs.orgacs.orgresearchgate.net
Materials composed of silver nanoparticles supported on zeolites like ZSM-5 have demonstrated outstanding performance in capturing xenon at concentrations as low as parts-per-million (ppm). nih.govresearchgate.net These composite materials surpass the performance of previously tested adsorbents, including conventional activated carbons and metal-organic frameworks (MOFs). nih.govresearchgate.net The high adsorption capacity at low concentrations is attributed to the powerful interaction between xenon and the metallic silver nanoparticles. uhasselt.beacs.org Molecular simulations and experimental data have confirmed that xenon preferentially adsorbs onto these nanoparticles at lower pressures. researchgate.net
The development of these materials is crucial for applications such as monitoring nuclear activities and purifying recovered xenon for high-value uses like surgical anesthetics. nih.gov Research has shown a 43-fold increase in capacity and a 45-fold enhancement in Xe/Kr selectivity for silver nanoparticles in ZSM-5 zeolite compared to commercial activated carbon systems. researchgate.net
Interactive Table 2: Trace Xenon Capture by Adsorbent-Supported Silver Nanoparticles
| Adsorbent Material | Xenon Concentration | Capture Performance | Key Finding | Reference(s) |
| Ag Nanoparticles on ZSM-5 | 0.087-100 ppm | Outstanding capture/separation | Surpasses all materials ever tested for this application. | nih.govresearchgate.net |
| Ag-ETS-10 | Low partial pressures | High adsorption capacity (6 wt % at 0.5 Torr) | Affinity attributed to silver nanoparticles on the surface. | acs.orgacs.org |
| Ag@ZSM-5 | ppm level | 43-fold increase in capacity vs. active carbon | Nanoparticles of 1-3 nm are highly efficient. | researchgate.netresearchgate.net |
Optimization of Silver-Exchanged Zeolites for Xe/Kr/N2 Separation
Novel Approaches for Noble Gas Storage and Recycling in Engineered Materials
The high cost and rarity of xenon necessitate efficient storage and recycling technologies. Engineered materials containing silver offer promising solutions. The strong adsorption of xenon on silver-based zeolites allows for its effective storage within the porous structure of the material.
A critical aspect of this technology is the ability to regenerate and recycle the adsorbent material. Studies have shown that silver mordenite (B1173385) (AgZ) used for capturing other substances can be recycled. iaea.org This concept is applicable to xenon capture as well. The regeneration process typically involves a thermal swing, where the temperature is increased to desorb the captured xenon, allowing the material to be reused for subsequent capture cycles. researchgate.netiaea.org This process is vital for the economic viability of using these advanced materials in large-scale applications. acs.org While research into novel storage systems like high-pressure conformable tanks is ongoing for various gases, the unique approach for xenon focuses on its physisorption onto solid-state materials. noblegassystems.com The recycling of the adsorbent material itself, such as silver-loaded zeolites, is a key area of research to ensure the sustainability and cost-effectiveness of the xenon capture process. iaea.org
Analogous Research on Radon Adsorption Mechanisms with Silver-Loaded Zeolites
The principles governing xenon adsorption on silver-loaded materials have been extended to its heavier homologue, radon (Rn). Radon is a radioactive noble gas that poses significant health risks and is a major background contaminant in sensitive physics experiments, such as those searching for dark matter. mdpi.comarxiv.org
Synthetic silver-exchanged zeolites, particularly Ag-ETS-10 and Ag-ZSM-5, have demonstrated a remarkable ability to strongly adsorb radon gas at room temperature. researchgate.netresearchgate.netnih.gov This performance is a significant improvement over traditional methods that rely on activated charcoal at cryogenic temperatures. researchgate.netresearchgate.net The adsorption coefficients for radon on these silver-zeolite materials have been reported to be more than two orders of magnitude larger than any previously known noble gas adsorbent at ambient conditions. researchgate.netnih.gov
The mechanism for this enhanced adsorption is analogous to that of xenon, involving a strong interaction between the highly polarizable radon atoms and the silver ions or silver nanoparticles within the zeolite structure. mdpi.com The d-orbitals of the Ag+ ions are believed to favor a sigma (σ) donation interaction with the p-orbitals of the noble gas. mdpi.com Studies have shown that modifying natural zeolites with silver ions can improve radon removal efficiency by up to 50%. mdpi.com This research highlights the potential of silver-loaded zeolites as a superior material for radon mitigation in air filtration systems and for purifying gases in ultra-low background experiments. mdpi.comarxiv.org
Interactive Table 3: Radon Adsorption on Silver-Loaded Zeolites
| Adsorbent | Radon Adsorption Coefficient (m³/kg at 293 K) | Performance Highlight | Reference(s) |
| Ag-ETS-10 | > 3000 | Outperforms activated charcoal by orders of magnitude. | researchgate.netresearchgate.netnih.gov |
| Ag-ZSM-5 | > 3000 | High affinity for radon at ambient temperatures. | researchgate.netresearchgate.netnih.gov |
| Silver-Exchanged Natural Zeolite | Not specified | Up to 50% higher retention efficiency than natural zeolite. | mdpi.com |
| Ag-exchanged synthetic zeolite 13X | Not specified | ~90% removal efficiency from a closed system. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
